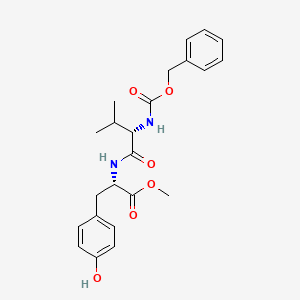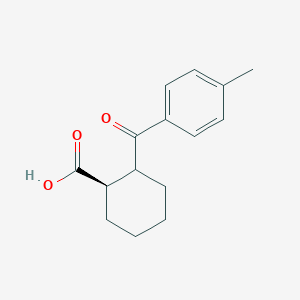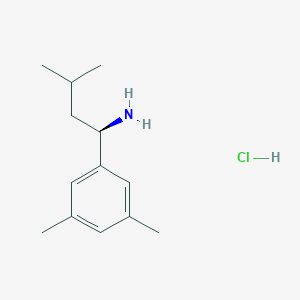![molecular formula C13H11N3O B8075812 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B8075812.png)
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one typically starts from commercially available precursors. An example synthetic route involves the cyclization of a benzyl-substituted hydrazine with a suitable dicarbonyl compound, under reflux conditions, forming the fused ring system.
Industrial Production Methods On an industrial scale, the preparation may involve optimized reaction conditions such as increased pressures and specific catalysts to enhance yield and purity. Large-scale synthesis ensures the scalability of the compound for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides.
Reduction: : Hydrogenation can reduce unsaturation within the ring systems.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the benzyl or pyridazine moieties.
Common Reagents and Conditions Used in These Reactions Common reagents include oxidizing agents like potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction. Substitution reactions may use halogenating agents or alkylating agents, often under inert atmosphere conditions.
Major Products Formed from These Reactions Depending on the reactants, products range from N-oxides and reduced derivatives to various substituted analogs, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry This compound serves as a building block in organic synthesis, enabling the creation of diverse derivatives for further study.
Biology and Medicine 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one and its derivatives are explored for their potential in developing new pharmaceuticals, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Industry In industry, derivatives of this compound are investigated for use in agrochemicals, due to their activity against certain pests or plant diseases.
Wirkmechanismus
Molecular Targets and Pathways Involved The mechanism by which 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one exerts its effects often involves interaction with biological macromolecules such as proteins or nucleic acids. It may act by binding to active sites or altering the conformation of target enzymes, thereby inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Highlighting Its Uniqueness Compared to similar compounds like pyridazinones or pyrroles, 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one stands out due to its unique fused ring system, which imparts distinct electronic properties and reactivity patterns.
List of Similar Compounds
Pyridazinone derivatives
Pyrrole-based compounds
Benzyl-substituted heterocycles
Eigenschaften
IUPAC Name |
1-benzyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-12-11(8-14-15-13)6-7-16(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPAQVDUXXJLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-bis[[(E)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one](/img/structure/B8075735.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)

![[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B8075750.png)
![2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione](/img/structure/B8075755.png)





![ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8075818.png)

![2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8075830.png)

